2,3-Dibromo-6-ethylpyridine
Description
An Overview of Pyridine (B92270) Derivatives in Advanced Chemical Research
Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental to numerous areas of chemical research and industry. Their utility stems from a unique combination of properties: the nitrogen atom imparts basicity and the ability to act as a ligand for metal catalysts, while the aromatic ring can be functionalized at various positions. This versatility allows for the fine-tuning of electronic and steric properties, making pyridine derivatives indispensable in medicinal chemistry, materials science, and catalysis. researchgate.netnih.gov
In drug discovery, the pyridine ring is a common feature in a multitude of bioactive molecules, where it can engage in crucial hydrogen bonding interactions with biological targets. researchgate.net The development of novel synthetic methodologies to access functionalized pyridines remains an active area of research, aiming to provide efficient routes to new chemical entities with enhanced therapeutic potential. nih.govchemrxiv.org
Strategic Importance of Polyhalogenated Pyridines as Versatile Synthetic Intermediates
The introduction of multiple halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a highly versatile intermediate. Polyhalogenated pyridines, such as 2,3-Dibromo-6-ethylpyridine, are prized for their ability to undergo selective functionalization through a variety of cross-coupling reactions. nih.govthieme-connect.com The differential reactivity of the halogen atoms, often dependent on their position on the ring and the reaction conditions, allows for a stepwise and controlled introduction of different substituents. nih.gov
For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are routinely employed to form new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine core. thieme-connect.comnih.gov This regioselective functionalization is a powerful tool for the construction of complex molecules with precisely defined three-dimensional structures. The presence of multiple halogens offers multiple handles for sequential modifications, enabling the synthesis of a diverse library of compounds from a single polyhalogenated precursor. wuxibiology.com
Scope and Research Imperatives for this compound within Chemical Sciences
While specific research on this compound is not extensively documented in publicly available literature, its strategic importance can be inferred from the well-established chemistry of its analogues and the broader class of polyhalogenated pyridines. The primary research imperative for a compound like this compound lies in its potential as a key building block for the synthesis of novel organic molecules with tailored properties.
The two bromine atoms at the 2- and 3-positions, combined with the ethyl group at the 6-position, offer a unique pattern of substitution that can direct the regioselectivity of subsequent reactions. For example, the bromine at the 2-position is generally more susceptible to nucleophilic substitution and oxidative addition in cross-coupling reactions due to its position alpha to the ring nitrogen. nih.gov This inherent reactivity difference can be exploited to selectively functionalize one position over the other.
The ethyl group, while seemingly simple, can influence the compound's physical properties, such as solubility, and can also have steric implications for reactions occurring at the adjacent positions. Research efforts involving this compound would likely focus on its use in the synthesis of new pharmaceutical leads, agrochemicals, or functional materials where the specific substitution pattern is required to achieve the desired biological activity or material property. The development of efficient and selective methods to synthesize and functionalize this compound would be a key enabler for its broader application in these fields.
Structure
3D Structure
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
2,3-dibromo-6-ethylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3 |
InChI Key |
VKMSJONXQOMCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromo 6 Ethylpyridine
De Novo Synthesis Approaches
De novo synthesis involves assembling the pyridine (B92270) ring from acyclic precursors, allowing for the strategic introduction of substituents.
This strategy begins with a pre-formed 6-ethylpyridine ring and introduces the two bromine atoms through halogenation reactions.
The direct bromination of 6-ethylpyridine presents significant regiochemical challenges. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org Electrophilic attack on the unsubstituted pyridine ring typically requires harsh conditions, such as the use of oleum (B3057394) (fuming sulfuric acid), and generally directs incoming electrophiles to the 3- and 5-positions. abertay.ac.uk
The presence of an ethyl group at the 6-position complicates this further. The ethyl group is an electron-donating group, which activates the ring and directs electrophiles to the ortho (5-position) and para (3-position) positions relative to itself. The interplay between the deactivating and meta-directing effect of the ring nitrogen and the activating ortho, para-directing effect of the ethyl group makes the selective synthesis of the 2,3-dibromo isomer difficult. Direct bromination is likely to yield a mixture of isomers, including 3-bromo- (B131339) and 3,5-dibromo-6-ethylpyridine, rather than the desired 2,3-disubstituted product.
N-Bromosuccinimide (NBS) is a versatile brominating agent that can participate in either free-radical substitution on alkyl side chains or electrophilic substitution on aromatic rings. researchgate.net The reaction pathway is highly dependent on the conditions employed. For the desired ring bromination of a 6-ethylpyridine precursor, conditions must be chosen to favor electrophilic attack over side-chain bromination.
Typically, free-radical reactions are promoted by radical initiators (like AIBN or benzoyl peroxide) and non-polar solvents, leading to bromination of the ethyl group. researchgate.netcdnsciencepub.com To achieve nuclear bromination, these initiators are avoided. The use of polar solvents or the addition of an acid catalyst can promote electrophilic ring substitution. researchgate.netresearchgate.net For instance, studies on substituted methylpyridines have shown that NBS in the presence of perchloric acid can lead exclusively to ring dibromination. researchgate.netresearchgate.net However, even under these conditions, competition between ring and side-chain bromination can occur, and the regioselectivity on the ring remains a critical challenge. researchgate.netoup.com
Table 1: Representative Conditions for Bromination of Alkylpyridine Substrates
| Precursor Type | Reagent(s) | Condition(s) | Predominant Product Type | Citation(s) |
|---|---|---|---|---|
| 2-Acetamido-6-methylpyridine | NBS, Benzoyl Peroxide | CCl₄, Reflux, Light | Side-Chain Bromination | researchgate.net |
| 2-Acetamido-6-methylpyridine | NBS, Perchloric Acid | CCl₄, Reflux, Light | Ring Dibromination | researchgate.net |
| 4-Ethylpyridine | NBS (2 equiv.), Benzoyl Peroxide | CCl₄, Reflux | Side-Chain Dibromination | cdnsciencepub.comsci-hub.se |
| 2,6-Lutidine | NBS | Acetonitrile, Reflux | Side-Chain Monobromination | researchgate.net |
A hypothetical de novo approach could provide better control over the substitution pattern by building the ring from precursors that already contain the required functionalities or their precursors. One such conceptual pathway could be a variation of the Bohlmann-Rahtz pyridine synthesis. This synthesis involves the condensation of an enamine with a functionalized α,β-unsaturated carbonyl compound.
For the synthesis of 2,3-Dibromo-6-ethylpyridine, one could hypothetically start with a β-ketoester bearing the ethyl group, such as ethyl 3-oxopentanoate. Conversion of this starting material to an enamine, for example by reaction with pyrrolidine, would provide one key fragment. The second fragment could be a highly functionalized three-carbon unit, such as a dibrominated α,β-unsaturated ketone or aldehyde. The controlled condensation of these two fragments, followed by cyclization and aromatization (often with the elimination of water and the amine), could theoretically construct the desired this compound core. This method, while not explicitly reported for this specific target, offers a plausible retrosynthetic pathway to achieve the precise arrangement of substituents that is difficult to obtain via direct substitution.
Functional Group Interconversion and Derivatization from Related Halopyridines
This approach starts with a pyridine ring that is already halogenated and modifies the functional groups to arrive at the target compound.
A practical route to this compound is through the modification of other appropriately substituted pyridines. One effective method is the Sandmeyer reaction, which converts an amino group into a bromine atom via a diazonium salt intermediate. A plausible precursor for this route would be 2-amino-3-bromo-6-ethylpyridine. The synthesis would proceed by diazotization of the amino group using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid like hydrobromic acid at low temperatures. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield this compound. A nearly identical procedure has been successfully used to synthesize 2,3-dibromo-5-methylpyridine (B1296319) from 2-amino-3-bromo-5-methylpyridine (B30763) in high yield. chemicalbook.com
Another functional group interconversion strategy is halogen exchange (Finkelstein-type reaction). This would involve starting with a precursor like 2,3-dichloro-6-ethylpyridine. The conversion to the dibromo analogue can be achieved by heating the dichloropyridine with a bromide source. google.com Common reagents for this transformation include concentrated hydrobromic acid or a mixture of sodium bromide and an acid, often requiring elevated temperatures and long reaction times to drive the equilibrium toward the more stable C-Br bonds. google.comguidechem.com This method has been reported for the synthesis of 2,6-dibromopyridine (B144722) from 2,6-dichloropyridine. google.comguidechem.com
Table 2: Comparison of Functional Group Interconversion Strategies
| Method | Typical Precursor | Key Reagents | Advantages | Disadvantages | Citation(s) |
|---|
An in-depth examination of the synthetic pathways leading to this compound reveals a variety of sophisticated chemical strategies. The methodologies for constructing this specific polysubstituted pyridine can be broadly categorized into the introduction of the ethyl group onto a pre-existing dibromopyridine core and the selective manipulation of the bromine atoms on the pyridine ring.
1
1 Silyl-Mediated Halogen Displacement Techniques
Silyl-mediated halogen displacement represents a potent technique for the interconversion of halogens on heterocyclic rings, including pyridines. epfl.chresearchgate.net This method typically involves heating a halopyridine with a silyl (B83357) halide, such as bromotrimethylsilane (B50905) (TMSBr) or in-situ generated iodotrimethylsilane. researchgate.net The underlying mechanism is believed to proceed through the formation of an N-trimethylsilylpyridinium salt. This intermediate activates the pyridine ring, rendering the halogen-bearing carbon atoms more susceptible to nucleophilic attack by a halide ion. researchgate.net
For instance, heating 2-chloropyridine (B119429) with TMSBr can convert it to 2-bromopyridine. researchgate.netresearchgate.net The reaction's regioselectivity has been observed in dihalopyridines; for example, 2,3-dichloropyridine (B146566) undergoes halogen exchange exclusively at the 2-position. researchgate.net While not explicitly documented for the direct synthesis of this compound, this principle could theoretically be applied to a corresponding chloro- or iodo-substituted precursor. The reaction's efficacy is dependent on the halogen's position, with 3- and 4-halopyridines often showing inertness compared to their 2-halo counterparts. researchgate.net
2 Introduction of the Ethyl Moiety onto Dibromopyridine Scaffolds
A primary approach to the synthesis of this compound involves introducing the ethyl group onto a 2,3-dibromopyridine (B49186) framework. This can be accomplished through classical alkylation strategies or modern cross-coupling reactions.
1 Alkylation Strategies for Carbon-Carbon Bond Formation
Direct alkylation of a dibromopyridine can be challenging due to the electron-deficient nature of the pyridine ring. However, functionalization can be achieved through organometallic intermediates. One such strategy is a Chichibabin-type reaction, where a halo-azaarene is activated, for example with bis(trichloromethyl)carbonate (BTC) and 4-dimethylaminopyridine (B28879) (DMAP), to form an azaarenium salt. This activated intermediate can then react with a Grignard reagent, such as ethylmagnesium bromide, to achieve alkylation. bohrium.com
Alternatively, a bromine atom on the 2,3-dibromopyridine can first undergo a halogen-metal exchange, for instance with n-butyllithium, to create a lithiated pyridine species. This potent nucleophile can then be quenched with an electrophilic source of the ethyl group, such as ethyl iodide, to form the desired C-C bond. rsc.orgnih.gov The success of this approach is highly dependent on the regioselectivity of the initial lithiation step.
2 Cross-Coupling Methods (e.g., Suzuki-Miyaura coupling with ethyl-containing partners)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for this transformation. libretexts.orgnih.gov This reaction involves the coupling of an organoboron compound, such as an ethylboronic acid or its ester, with an organohalide, like 2,3-dibromopyridine, in the presence of a palladium catalyst and a base. libretexts.org
The regioselectivity of the Suzuki-Miyaura reaction on dihalopyridines is a critical consideration. For substrates like 2,4-dibromopyridine, coupling typically occurs preferentially at the more electrophilic C2-position. researchgate.net In the case of 2,3-dibromopyridine, selective coupling at one of the bromine atoms can be achieved, allowing for the introduction of an ethyl group while leaving the second bromine available for further functionalization. uni-rostock.dethieme-connect.de The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | nih.gov |
| Pd(OAc)₂ | P(o-tol)₃ | CuI | DMA | Not Specified | nih.gov |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene (B28343) | 25 | researchgate.net |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | THF | 80 | sci-hub.se |
This table presents a summary of typical conditions and is not exhaustive.
Directed Halogenation Strategies of 6-Ethylpyridine Precursors
3 Selective Functionalization of Existing Bromine Atoms
When starting with a dibrominated pyridine, the selective reaction of one bromine atom over the other is a key synthetic challenge. Both organometallic and palladium-catalyzed methods have been developed to control this regioselectivity.
1 Organometallic Approaches (e.g., Grignard Reagents, Lithium-Halogen Exchange)
Lithium-halogen exchange is a widely used method for the selective functionalization of dihalopyridines. nih.gov The reaction of 2,3-dibromopyridine with an organolithium reagent, like n-butyllithium (n-BuLi), can lead to the formation of either 2-lithio-3-bromopyridine or 3-lithio-2-bromopyridine. The outcome is highly sensitive to reaction conditions such as solvent and temperature. rsc.org For example, using n-BuLi in THF often results in isomerization, while using toluene as a non-coordinating solvent can favor the kinetically formed 2-lithio intermediate. rsc.org A significant advancement is the use of the (trimethylsilyl)methyllithium-lithium dimethylaminoethanol (B1669961) (TMSCH₂Li–LiDMAE) reagent, which allows for the clean and selective C-2 lithiation of 2,3-dibromopyridine at a non-cryogenic temperature of 0 °C. rsc.orgnih.gov
Table 2: Effect of Lithiating Agent and Conditions on the Lithiation of 2,3-Dibromopyridine
| Entry | Lithiating Agent | Solvent | Temp (°C) | Time (min) | Product Ratio (2-substituted:3-substituted) | Reference |
| 1 | n-BuLi | Toluene | -78 | 15 | 85:15 | rsc.org |
| 2 | n-BuLi | Toluene | 0 | 15 | 60:40 | rsc.org |
| 3 | TMSCH₂Li | Toluene | 0 | 15 | 80:20 | rsc.org |
| 4 | TMSCH₂Li-LiDMAE | Toluene | 0 | 15 | >99:<1 | rsc.org |
Product ratios were determined after quenching the lithiated intermediate with an electrophile. This data is adapted from a study on 2,3-dibromopyridine. rsc.org
Similarly, bromine-magnesium exchange using Grignard reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) is another effective strategy. acs.org However, with dibromopyridines, achieving high regioselectivity can be problematic, often yielding mixtures of regioisomeric Grignard reagents. acs.org The steric bulk of the Grignard reagent can influence the site of the exchange. acs.orgresearchgate.net
2 Palladium-Catalyzed Cross-Coupling for Selective C-X Bond Modification (X=Br)
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the selective modification of C-Br bonds. uni-rostock.de The difference in the electronic environment of the C2 and C3 positions in 2,3-dibromopyridine allows for regioselective reactions. The oxidative addition of the palladium(0) catalyst is often faster at the more electron-deficient C2-Br bond. nih.govacs.org
This selectivity is exploited in reactions like the Suzuki-Miyaura researchgate.net and Heck couplings. researchgate.net For instance, double Heck cross-coupling reactions of 2,3-dibromopyridine with various alkenes have been shown to proceed, affording di(alkenyl)pyridines. researchgate.net By carefully controlling the stoichiometry of the coupling partners and the reaction conditions, it is possible to achieve a mono-functionalization, where one bromine atom reacts preferentially, leaving the other intact for subsequent synthetic steps. This stepwise functionalization is a cornerstone of building complex, unsymmetrically substituted pyridine derivatives. uni-rostock.de
Green Chemistry and Sustainable Synthesis of this compound
In the pursuit of more environmentally friendly chemical processes, the principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, a hypothetical pathway is considered, starting from the commercially available precursor, 2-Amino-6-ethylpyridine. This proposed route involves two key steps: regioselective bromination and a subsequent Sandmeyer reaction.
Catalyst-Free and Environmentally Benign Protocols
A truly catalyst-free and entirely benign protocol for the synthesis of this compound is not yet established in the literature. However, by analyzing the proposed synthetic steps, we can identify areas where green chemistry principles could be applied to minimize environmental impact.
The proposed synthesis begins with the bromination of 2-Amino-6-ethylpyridine. Traditional methods for the bromination of aminopyridines often involve the use of elemental bromine in a solvent. While effective, this approach utilizes a hazardous reagent and can generate hydrogen bromide as a byproduct. A greener alternative could involve the use of N-bromosuccinimide (NBS) as a brominating agent, which is easier to handle and often leads to cleaner reactions with higher selectivity. uaeu.ac.ae Some bromination reactions using NBS can proceed under catalyst-free conditions, although this is highly substrate-dependent. uaeu.ac.ae
The second step in the proposed synthesis is a Sandmeyer reaction to convert the amino group of the intermediate, 2-Amino-3-bromo-6-ethylpyridine, into a bromo group. The classic Sandmeyer reaction involves the diazotization of an amino group with a nitrite salt in the presence of a strong acid, followed by treatment with a copper(I) halide. wikipedia.org This reaction, while not strictly catalyst-free as it requires a stoichiometric amount of copper salt, is a well-established method for the introduction of halides onto an aromatic ring. wikipedia.orgorgsyn.orggoogle.com
Efforts to make Sandmeyer-type reactions more environmentally benign are ongoing. These include the development of methods that use catalytic amounts of copper or alternative, less toxic metal catalysts. Furthermore, the use of more environmentally friendly solvents is a key consideration.
Proposed Synthetic Pathway for this compound
| Step | Reaction | Reagents and Conditions |
| 1 | Bromination | 2-Amino-6-ethylpyridine, N-Bromosuccinimide (NBS), Acetonitrile, Room Temperature |
| 2 | Sandmeyer Reaction | 2-Amino-3-bromo-6-ethylpyridine, Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide, 0-5 °C |
Atom Economy and Waste Minimization in Preparation Routes
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
In the proposed synthesis of this compound, the atom economy of each step can be analyzed.
Step 1: Bromination of 2-Amino-6-ethylpyridine
The reaction with NBS for bromination is generally considered to have a better atom economy compared to using elemental bromine, as the succinimide (B58015) byproduct is the main waste product.
Step 2: Sandmeyer Reaction
The Sandmeyer reaction itself has a relatively poor atom economy. The formation of the diazonium salt from the aminopyridine, sodium nitrite, and two equivalents of hydrobromic acid generates water and sodium bromide as byproducts. The subsequent reaction with copper(I) bromide to yield the final product and nitrogen gas also involves the copper salt, which needs to be managed in the waste stream.
Waste Minimization
The primary sources of waste in this proposed synthesis are:
Solvents: Acetonitrile and water are the main solvents. Recycling of solvents where possible is a key strategy for waste minimization.
Byproducts: Succinimide from the bromination step and inorganic salts (sodium bromide, copper salts) from the Sandmeyer reaction constitute the main solid waste.
Acidic and Basic Quenching Solutions: Neutralization steps will generate salt solutions that require proper disposal.
To minimize waste, the optimization of reaction conditions to achieve high yields and selectivity is crucial. This reduces the formation of side products and simplifies purification, thereby lessening the need for extensive chromatography, which consumes large volumes of solvent. The development of methods to recycle the copper catalyst from the Sandmeyer reaction would significantly improve the green credentials of this pathway.
Reactivity and Transformational Chemistry of 2,3 Dibromo 6 Ethylpyridine
Electrophilic and Nucleophilic Substitution Reactions
The pyridine (B92270) nucleus is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The presence of two bromine atoms further influences this reactivity, creating a platform for selective modifications.
Electrophilic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom, which is often protonated or coordinated to the electrophile's catalyst under reaction conditions. researchgate.net When such reactions do occur, they typically favor the C3 and C5 (β) positions. researchgate.netabertay.ac.uk For 2,3-Dibromo-6-ethylpyridine, the C3 position is already substituted. The C5 position remains the most likely site for any potential electrophilic attack, influenced by the directing effects of the existing substituents.
Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the C2, C4, and C6 (α and γ) positions. abertay.ac.uk In this compound, the bromine atom at the C2 position is a primary site for potential nucleophilic substitution. Furthermore, the pyridine core can be activated towards substitution by forming N-oxides, which alters the electronic distribution and reactivity of the ring. abertay.ac.uk
The two bromine atoms on the pyridine ring can be selectively replaced using various organometallic strategies. One common method is halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophile. In dihalopyridines, the bromine atom at an α-position (like C2) is generally more acidic and kinetically favored for lithiation over a β-position (like C3). This differential reactivity allows for the selective functionalization at the C2 position.
While specific studies on this compound are not prevalent, research on the closely related 2,3-dibromopyridine (B49186) demonstrates this principle. Reaction with n-BuLi followed by an electrophile leads to substitution primarily at the C2 position. This selectivity provides a reliable pathway to introduce a wide variety of functional groups, effectively replacing one of the bromine atoms while leaving the other intact for subsequent reactions. google.com
Transition Metal-Catalyzed Coupling Reactions
This compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. chemblink.com The presence of two bromine atoms at different positions offers the potential for sequential or regioselective coupling reactions.
The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides using a palladium catalyst and a base, is one of the most powerful and widely used methods for forming C-C bonds. fishersci.esharvard.edu Halogenated pyridines are excellent substrates for this reaction, enabling the synthesis of complex aryl- and heteroaryl-substituted pyridines. chemblink.comresearchgate.net
This compound can be coupled with a diverse range of arylboronic acids and their derivatives (e.g., boronate esters, organotrifluoroborates) to form ethyl-diarylpyridines. vulcanchem.comacs.orgrsc.org The reaction is generally tolerant of a wide variety of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. researchgate.net This tolerance allows for the direct installation of complex aryl moieties onto the pyridine core. Studies on analogous compounds show that these couplings proceed in moderate to good yields, providing a versatile route to biaryl and polyaryl structures. researchgate.netbeilstein-journals.org
The general conditions for a Suzuki-Miyaura coupling of a dibromopyridine are illustrated in the table below, based on findings for analogous substrates.
| Dibromopyridine Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3,5-Dibromo-2,6-dichloropyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/H2O | 85 | nih.gov |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 88 | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane | 95 (mono-arylated) | beilstein-journals.org |
A key aspect of the reactivity of this compound in Suzuki-Miyaura coupling is the potential for regioselectivity. In polyhalogenated pyridines, the site of the initial coupling is determined by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst in the oxidative addition step. researchgate.net
Generally, halogens at the α-positions (C2 and C6) of the pyridine ring are significantly more reactive than those at the β-positions (C3 and C5). researchgate.net This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom. Therefore, in this compound, the bromine atom at the C2 position is expected to be substantially more reactive towards palladium-catalyzed coupling than the bromine at the C3 position.
This differential reactivity allows for the selective mono-arylation at the C2 position by carefully controlling the reaction stoichiometry (i.e., using one equivalent of the boronic acid). The remaining bromine atom at the C3 position can then be used for a second, different coupling reaction, providing a pathway to unsymmetrically substituted diarylpyridines. This stepwise functionalization is a powerful strategy in the synthesis of complex molecules. beilstein-journals.org Research on 2,3,5,6-tetrachloropyridine (B1294921) has demonstrated that selective mono- and di-arylation at the more reactive α-positions can be achieved before substitution occurs at the β-positions. researchgate.net
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org In the context of this compound, this reaction allows for the selective introduction of alkyne moieties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
Research has shown that the Sonogashira coupling can be performed selectively on dihalogenated pyridines. For instance, in the case of 2,3-dibromopyridine, the reaction can be controlled to occur preferentially at the 2-position. nih.govgelest.com This regioselectivity is attributed to the higher reactivity of the C-Br bond at the C2 position towards oxidative addition to the palladium catalyst.
A general procedure for the Sonogashira coupling of a dihalopyridine involves reacting the substrate with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) in a suitable solvent. scirp.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the yield and selectivity of the reaction. scirp.orglucp.net
Table 1: Representative Sonogashira Coupling Reactions on Dihalopyridines
| Entry | Dihalopyridine | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 1 | 2,6-Dibromopyridine (B144722) | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | 2,6-Bis(phenylethynyl)pyridine | Moderate | nih.gov |
| 2 | 3,4-Dibromopyridine | Various Alkynes | Palladium Catalyst | 4-Alkynyl-3-bromopyridine | Good | thieme-connect.com |
| 3 | 2-Amino-3-bromopyridine | Various Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-alkynylpyridine | Up to 96% | scirp.org |
This table presents examples of Sonogashira coupling reactions on various dihalopyridine substrates to illustrate the general applicability and potential for selectivity.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of arylamines. libretexts.orgnumberanalytics.com This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction provides a direct route to introduce amino groups at the C2 and/or C3 positions.
The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. numberanalytics.com Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and RuPhos, have proven to be highly effective for a wide range of substrates, including challenging aryl chlorides. numberanalytics.comnih.gov The reaction typically employs a strong base, such as sodium tert-butoxide (NaOtBu), although other bases like potassium carbonate (K₂CO₃) can also be used. libretexts.orgnanochemres.org
Similar to other cross-coupling reactions on dihalopyridines, selective amination can be achieved. It has been demonstrated that in dihalopyridines, the C-Br bond at the 2-position is generally more reactive towards Buchwald-Hartwig amination. acs.orgchemblink.com This allows for the stepwise introduction of different amino groups if desired.
Table 2: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Description | Common Reagents/Conditions | Significance |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ | Ease of handling and generation of the active catalytic species. numberanalytics.com |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | XPhos, RuPhos, BrettPhos, DavePhos | Crucial for reaction efficiency, selectivity, and substrate scope. numberanalytics.comrsc.org |
| Base | Deprotonates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice of base can affect reaction rate and functional group tolerance. libretexts.orgnanochemres.org |
| Solvent | Medium for the reaction. | Toluene, Dioxane, DMF | Can influence catalyst solubility and reaction kinetics. nanochemres.orgpurdue.edu |
Negishi and Stille Coupling Applications
Negishi Coupling:
The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the case of this compound, the Negishi coupling can be utilized to introduce a variety of alkyl, aryl, and vinyl groups.
The reaction involves the preparation of an organozinc reagent, which is then coupled with the dihalopyridine in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable ligand like X-Phos. organic-chemistry.org The reactivity of organozinc compounds is generally higher than that of organoboranes (used in Suzuki coupling) or organostannanes (used in Stille coupling), often leading to faster reaction times. wikipedia.org The development of mild methods for generating organozinc reagents at room temperature has made this reaction more accessible and scalable. organic-chemistry.org
Stille Coupling:
The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. libretexts.orgorganic-chemistry.org This method is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. libretexts.org For this compound, the Stille coupling offers a reliable method for introducing various organic fragments.
A typical Stille coupling involves reacting the dihalopyridine with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄. libretexts.org While the toxicity of organotin compounds is a drawback, the reaction's reliability, particularly for large-scale synthesis, has made it a valuable tool in organic chemistry. harvard.edu The reaction can be used to synthesize complex molecules, including functionalized bipyridines and terpyridines. acs.org
Table 3: Comparison of Negishi and Stille Coupling
| Feature | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Organozinc | Organostannane |
| Catalyst | Palladium or Nickel wikipedia.org | Palladium libretexts.org |
| Reagent Reactivity | High wikipedia.org | Moderate |
| Functional Group Tolerance | High wikipedia.org | High libretexts.org |
| Toxicity of Reagent | Moderate (air and moisture sensitive) wikipedia.org | High organic-chemistry.org |
| Key Advantage | High reactivity and broad scope. wikipedia.orgnumberanalytics.com | Reagent stability and reliability. libretexts.org |
Photo-induced Catalytic Halopyridylation of Unsaturated Systems
A novel approach for the functionalization of unsaturated systems involves a photo-induced catalytic halopyridylation. nih.govnih.gov This method utilizes a photoredox catalyst, such as an iridium complex, to simultaneously introduce a pyridyl group and a halogen atom across a double bond. nih.govcas.cn In this reaction, this compound can serve as the source for both the pyridyl moiety and a bromine atom.
The proposed mechanism involves the photo-excited iridium catalyst reducing the protonated halopyridine to generate a pyridyl radical. nih.gov This radical then adds to the alkene to form an alkyl radical intermediate. Subsequent oxidation of this radical by the iridium catalyst and capture of the halide anion leads to the final halopyridylation product. cas.cn
A significant advantage of this method is its atom economy and the ability to introduce two functional groups in a single step under mild conditions. nih.govnih.gov For dihalopyridines like 2,3-dibromopyridine, the reaction has been shown to occur selectively at the 2-position, leaving the bromine at the 3-position available for further synthetic transformations. nih.gov
Transformations of the Ethyl Side Chain
The ethyl group at the 6-position of the pyridine ring provides an additional site for chemical modification, expanding the synthetic utility of this compound.
Oxidation Reactions (e.g., to Carboxylic Acid, Aldehyde)
The benzylic position of the ethyl group is susceptible to oxidation. Under appropriate conditions, the ethyl group can be oxidized to an acetyl group, a carboxylic acid, or an aldehyde.
The partial oxidation of the ethyl group to an aldehyde can be more challenging. However, methods for the oxidation of benzylic methyl groups to aldehydes have been developed. For example, Knoevenagel condensation of an aldehyde with a doubly activated ester can be a route to construct more complex structures. nih.gov
Halogenation of Aliphatic Positions
The benzylic hydrogens of the ethyl group can be substituted with halogens, typically through a radical mechanism. This reaction is often initiated by light or a radical initiator. For instance, bromination of the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. google.com
This transformation introduces a reactive handle on the side chain, allowing for subsequent nucleophilic substitution reactions to further functionalize the molecule. The resulting haloethylpyridine can be a precursor to a variety of other derivatives.
Radical Reactions and Functionalization of Alkyl Substituents
The ethyl group at the 6-position of the this compound ring is a key site for synthetic modification via radical pathways. The protons on the methylene (B1212753) carbon (the benzylic position) are particularly susceptible to abstraction, leading to a stabilized radical intermediate that can undergo further reactions. This allows for the introduction of new functional groups at the ethyl substituent.
A primary method for such functionalization is radical halogenation. Research into the bromination of similar pyridine derivatives, such as 2,6-dimethylpyridine (B142122), provides a strong precedent. In a patented process for synthesizing 2,6-dibromomethylpyridine, 2,6-dimethylpyridine is treated with a brominating agent like dibromo-5,5-dimethylhydantoin in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). google.com This reaction proceeds via a free radical mechanism where the initiator facilitates the abstraction of a benzylic hydrogen, followed by reaction with the bromine source. google.com To control the reaction and prevent side products, the brominating agent and initiator are often added slowly over time. google.com This strategy can be directly applied to this compound to install a bromine atom on the ethyl group, creating a versatile intermediate for subsequent nucleophilic substitution reactions.
In addition to halogenation, modern photoredox catalysis offers a mild and efficient route for functionalizing the pyridine core through radical intermediates, which can be extended to modify substituents. Selective single-electron reduction of a C-Br bond on the pyridine ring generates a pyridyl radical. nih.gov This radical can then participate in various coupling reactions. For instance, in a process known as radical hydroarylation, photoredox-generated pyridyl radicals add across the double bond of functionalized alkenes in an anti-Markovnikov fashion. nih.gov While this typically involves the C-X bond on the ring, similar radical conditions can be envisioned to activate the C-H bonds of the ethyl substituent, or the pyridyl radical could be generated at the 2- or 3-position, followed by intramolecular hydrogen atom transfer (HAT) to generate the benzylic radical on the ethyl chain.
Table 1: Representative Conditions for Radical Functionalization of Alkyl Pyridines
| Reaction Type | Substrate Example | Reagents & Conditions | Product Type | Ref |
| Radical Bromination | 2,6-Dimethylpyridine | Dibromo-5,5-dimethylhydantoin, AIBN, CCl₄, 80°C | 2,6-Bis(bromomethyl)pyridine | google.com |
| Photoredox Hydroarylation | 2-Bromo-6-methylpyridine | [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, Alkene, Cysteine, TFE, 23°C | 2-(Alkyl)-6-methylpyridine | nih.gov |
Advanced Pyridine Ring Transformations
Beyond substitution and functionalization, the pyridine skeleton of this compound can undergo more profound changes, including rearrangements and ring-opening/closing cascades, to yield entirely different heterocyclic or carbocyclic structures.
Rearrangement reactions can alter the substitution pattern or the fundamental structure of the pyridine ring. In pyridine chemistry, skeletal rearrangements often require significant energy input or specific catalytic systems. For example, the thermal rearrangement of pyridopyrimidines, formed from the condensation of aminopyridines, can lead to the formation of naphthyridines. researchgate.net
Another class of relevant transformations is sigmatropic rearrangements. While no direct examples involving this compound are prominently documented, analogous systems suggest potential pathways. For instance, the nih.govlboro.ac.uk-Wittig rearrangement is a powerful tool for carbon-carbon bond formation that involves the transformation of deprotonated allyl ethers into homoallylic alcohols. organic-chemistry.org If the ethyl group of this compound were converted into a suitable allylic ether precursor, a base-induced nih.govlboro.ac.uk-sigmatropic rearrangement could potentially be triggered, leading to a more complex side chain with transposed functionality. organic-chemistry.org Such rearrangements are often in competition with nih.govnih.gov-rearrangements and are highly dependent on the stability of the carbanion intermediate. organic-chemistry.org
The pyridine ring, particularly when activated, can undergo ring-opening upon treatment with nucleophiles, followed by a subsequent ring-closure to form a new ring system. This sequence is often referred to as an ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) mechanism. wur.nlchemrxiv.org Studies have shown that activating a pyridine with triflic anhydride (B1165640) facilitates an ANRORC reaction with malonate nucleophiles, converting the pyridine into a substituted benzene (B151609) ring. chemrxiv.org Similarly, para-substituted pyridines have been converted into meta-substituted anilines through a sequential ring-opening and ring-closing process. nih.gov These transformations highlight the potential to use the pyridine ring as a scaffold that can be "edited" into a different core structure.
Intramolecular ring-closing reactions are also a key strategy for building fused ring systems from substituted pyridines.
Ring-Closing Metathesis (RCM): A powerful method for forming cyclic structures. Research has demonstrated that a substrate very similar to the target molecule, 2,6-dibromo-3,5-bis(alkenyloxymethyl)pyridine, can undergo RCM to form macrocyclic structures. uu.nl This indicates that if the ethyl group and another position on this compound were functionalized with terminal alkenes, an intramolecular RCM could be employed to synthesize fused or bridged ring systems.
Indolizine Synthesis: Substituted pyridines are common precursors for the synthesis of indolizines (pyrrolo[1,2-a]pyridines). rsc.org This typically involves the reaction of a 2-alkylpyridine derivative with an appropriate coupling partner, leading to cyclization onto the pyridine nitrogen. For instance, copper- or iodine-mediated cyclization between 2-alkylpyridines and various partners like aldehydes or alkynes yields substituted indolizines. rsc.org
Imidazopyridine Synthesis: The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridines, which undergo condensation and cyclization with various reagents. beilstein-journals.org The feasibility of these ring-closing reactions is often governed by stereoelectronic principles, summarized by Baldwin's Rules. libretexts.org For example, many cyclizations leading to five- or six-membered rings proceed via favored "exo" transition states, such as the 5-exo-dig cyclization observed in the formation of some imidazopyridine systems. beilstein-journals.orglibretexts.org
Table 2: Examples of Advanced Pyridine Ring Transformations
| Transformation Type | Starting Material Type | Key Reagents/Catalyst | Product Ring System | Ref |
| ANRORC | 4-Phenylpyridine | Triflic anhydride, Diethyl malonate | Substituted Benzene | chemrxiv.org |
| ANRORC | para-Substituted Pyridine | - | meta-Substituted Aniline | nih.gov |
| Ring-Closing Metathesis | Pyridine with two alkenyl chains | Grubbs Catalyst | Macrocycle | uu.nl |
| Indolizine Synthesis | 2-Alkylpyridine | Copper or Iodine salts, Aldehyd/Alkyne | Indolizine | rsc.org |
Advanced Spectroscopic and Analytical Characterization of 2,3 Dibromo 6 Ethylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. emerypharma.com For 2,3-Dibromo-6-ethylpyridine, a suite of 1D and 2D NMR experiments provides detailed information on the proton and carbon environments, their connectivity, and spatial relationships.
High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the electronic environment of each nucleus within the this compound molecule. The chemical shifts, signal multiplicities, and coupling constants are diagnostic of the substitution pattern on the pyridine (B92270) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two remaining aromatic protons on the pyridine ring and the protons of the ethyl group. The aromatic protons at positions 4 and 5 will be coupled to each other, creating a distinct splitting pattern. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
Based on data from analogous compounds such as 2,3-dibromopyridine (B49186) and 5-ethyl-2-methyl pyridine, the predicted chemical shifts can be estimated. chemicalbook.comrsc.org The electron-withdrawing bromine atoms and the nitrogen heteroatom significantly influence the chemical shifts of the ring protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 |
| H-5 | ~ 7.3 - 7.5 | Doublet (d) | ~ 8.0 |
| -CH₂- | ~ 2.8 - 3.0 | Quartet (q) | ~ 7.6 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the ethyl group carbons. The carbons directly bonded to the bromine atoms (C-2 and C-3) are expected to appear at relatively higher field (lower ppm values) compared to unsubstituted carbons due to the heavy atom effect, while the carbon bearing the ethyl group (C-6) will be significantly downfield.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~ 142 - 145 |
| C-3 | ~ 120 - 123 |
| C-4 | ~ 140 - 143 |
| C-5 | ~ 128 - 131 |
| C-6 | ~ 160 - 163 |
| -CH₂- | ~ 25 - 28 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. emerypharma.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring. libretexts.org Another distinct cross-peak would link the methylene quartet and the methyl triplet of the ethyl group, confirming the ethyl fragment. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to their directly attached carbons (¹JCH). An HSQC spectrum would show correlations between:
The H-4 signal and the C-4 signal.
The H-5 signal and the C-5 signal.
The methylene (-CH₂) proton signal and its corresponding carbon signal.
The methyl (-CH₃) proton signal and its corresponding carbon signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (typically 2-3 bond) ¹H-¹³C correlations, which helps to connect the different fragments of the molecule and assign quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:
Correlations from the methylene (-CH₂) protons to the C-6 and C-5 carbons of the ring, confirming the attachment point of the ethyl group.
Correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6.
Correlations from the H-5 proton to carbons C-3, C-4, and C-6. These correlations would definitively confirm the 2,3-dibromo and 6-ethyl substitution pattern.
While 2D NMR techniques establish connectivity, other methods can probe the three-dimensional structure and dynamic processes in solution. nih.gov For this compound, the primary conformational flexibility involves rotation around the single bond connecting the ethyl group to the pyridine ring.
Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY or ROESY) is a powerful tool for this purpose, as it detects spatial proximity between protons (typically within 5 Å), irrespective of through-bond coupling. mdpi.comnih.gov By analyzing the NOE correlations, the preferred orientation of the ethyl group relative to the pyridine ring can be investigated. An NOE cross-peak between the methylene (-CH₂) protons of the ethyl group and the H-5 proton of the ring would indicate a through-space interaction. The intensity of this correlation can provide semi-quantitative information about the average distance and the population of conformers where these protons are close to each other. mdpi.com Combining these experimental NMR constraints with quantum mechanical calculations allows for a more detailed modeling of the conformational preferences and energy barriers to rotation in solution. nih.govauremn.org.br
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the vibrational modes of a molecule. libretexts.org These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint".
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks corresponding to specific functional groups and bond vibrations. For this compound, the FTIR spectrum would be characterized by several key regions.
C-H Stretching Region: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850–2970 cm⁻¹ range. researchgate.net
Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of information. C=C and C=N stretching vibrations of the pyridine ring are expected between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net Bending vibrations for the ethyl group (scissoring, rocking) will also appear here.
C-Br Vibrations: The carbon-bromine stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹, and can be useful for confirming the presence of the bromine substituents. conferenceworld.in
Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 2970 - 2850 | Aliphatic C-H Stretch (Ethyl) |
| 1580 - 1550 | C=C / C=N Ring Stretch |
| 1470 - 1430 | C=C / C=N Ring Stretch |
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. orientjchem.org While FTIR is based on absorption, Raman is based on inelastic scattering, and the selection rules differ. Vibrations that result in a change in polarizability are Raman active. For aromatic molecules like this compound, Raman spectroscopy is particularly effective for observing vibrations of the carbon skeleton.
A key feature in the Raman spectra of pyridine and its derivatives is the intense band corresponding to the symmetric ring breathing mode, which typically appears around 990-1030 cm⁻¹. conferenceworld.incdnsciencepub.com This mode involves a concerted expansion and contraction of the entire aromatic ring and serves as a strong diagnostic peak. Other notable bands would include C-H bending and C-Br stretching modes. researchgate.net The combination of FTIR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule, creating a robust molecular fingerprint. orientjchem.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a cornerstone for the molecular analysis of this compound, providing definitive information on its molecular weight, elemental composition, and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS provides an exact mass that can distinguish it from other isomers or compounds with the same nominal mass. The technique's high accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the correct molecular formula.
The expected exact masses for the molecular ion [M]⁺• of this compound, considering the major isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br), are calculated to confirm its elemental composition (C₇H₇Br₂N). The isotopic pattern resulting from the two bromine atoms—a characteristic triplet of peaks with an approximate intensity ratio of 1:2:1 for the [M]⁺•, [M+2]⁺•, and [M+4]⁺• ions—serves as a definitive signature for its identification.
Table 1: Calculated HRMS Data for this compound (C₇H₇Br₂N)
| Ion Formula | Isotopic Composition | Calculated Exact Mass (Da) |
|---|---|---|
| [C₇H₇⁷⁹Br₂N]⁺• | Composed of two ⁷⁹Br isotopes | 262.8991 |
| [C₇H₇⁷⁹Br⁸¹BrN]⁺• | Composed of one ⁷⁹Br and one ⁸¹Br isotope | 264.8971 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are mass-analyzed. This process provides valuable information about the connectivity of atoms and the stability of different parts of the molecule. nih.gov
The fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines has been shown to involve characteristic cleavages that help identify the core scaffold. nih.gov By analogy, the fragmentation of this compound is expected to follow predictable pathways. Common fragmentation patterns for alkylpyridines include the loss of the alkyl substituent or parts thereof. The presence of bromine atoms also introduces specific fragmentation channels, such as the loss of a bromine radical (Br•) or hydrogen bromide (HBr).
A plausible fragmentation pathway for this compound would likely initiate with the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage, which is a common fragmentation for ethyl-substituted aromatic rings, leading to a stable ion. Subsequent or alternative fragmentations could involve the loss of a bromine radical or HBr.
Table 2: Plausible MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ⁷⁹Br/⁸¹Br) |
|---|---|---|---|
| 264/266/268 | [M - CH₃]⁺ | •CH₃ | 249/251/253 |
| 264/266/268 | [M - C₂H₄]⁺• | C₂H₄ | 236/238/240 |
| 264/266/268 | [M - Br]⁺ | •Br | 185/187 |
| 264/266/268 | [M - HBr]⁺• | HBr | 183/185 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally useful for determining the purity of a this compound sample and for analyzing its presence in complex mixtures, such as reaction aliquots or environmental samples. frontiersin.orgunl.edu
In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. pjps.pk Compounds are separated based on their boiling points and interactions with the column's stationary phase. For this compound, a single sharp peak in the gas chromatogram would indicate a high degree of purity, with the retention time being a characteristic property under specific analytical conditions. The mass spectrometer detector then records the mass spectrum of the eluting compound, confirming its identity by matching the molecular ion and fragmentation pattern with known data. nih.gov This dual-check system makes GC-MS a robust method for both qualitative and quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a compound like this compound, this technique can provide unambiguous details of its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing. nih.gov
Analysis of Molecular Conformation and Packing
Single-crystal X-ray diffraction analysis would reveal the exact conformation of this compound in the solid state. The pyridine ring is expected to be largely planar. The analysis would determine the orientation of the ethyl group relative to the ring, including the torsion angles that define its spatial arrangement.
Furthermore, the study of the crystal structure elucidates how individual molecules pack together to form the crystal lattice. The packing arrangement is dictated by a balance of attractive and repulsive forces between adjacent molecules. Common packing motifs in pyridine derivatives include herringbone, lamellar, or π-stacked arrangements, which are driven by the interplay of various intermolecular forces. nih.gov The specific arrangement for this compound would be influenced by the steric bulk of the ethyl and bromine substituents.
Characterization of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
The solid-state structure of halogenated aromatic compounds is often heavily influenced by specific and directional intermolecular interactions. mdpi.com For this compound, several key interactions are anticipated to play a crucial role in its crystal packing.
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of a neighboring pyridine ring (Br···N) or another bromine atom (Br···Br). acs.orgmdpi.comacs.org The strength and geometry of these bonds are critical in directing the supramolecular assembly of the molecules in the crystal. mdpi.com Studies on other brominated pyridines have demonstrated the structure-directing influence of such interactions. iucr.org
π-π Stacking: The electron-deficient aromatic pyridine ring can participate in π-π stacking interactions with adjacent rings. nih.gov These interactions can occur in a face-to-face or offset (displaced) fashion. The presence of electron-withdrawing bromine atoms can enhance the quadrupolar moment of the aromatic ring, potentially strengthening these stacking interactions.
Table 3: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Description | Expected Geometric Features |
|---|---|---|
| Halogen Bonding (Br···N) | Interaction between a bromine atom and the nitrogen atom of an adjacent pyridine ring. | Distances shorter than the sum of van der Waals radii; typically a near-linear C-Br···N angle. |
| Halogen Bonding (Br···Br) | Interaction between bromine atoms on neighboring molecules. | Classified as Type I (symmetric) or Type II (bent), with distances shorter than twice the van der Waals radius of bromine. |
| π-π Stacking | Attractive interaction between the aromatic π-systems of adjacent pyridine rings. | Inter-planar distances typically in the range of 3.3–3.8 Å. Can be parallel-displaced or T-shaped. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic properties of molecules such as this compound. By measuring the absorption of UV and visible light, this method provides insights into the electronic transitions between different energy levels within the molecule, primarily the π→π* and n→π* transitions associated with the pyridine ring. The positions and intensities of the absorption bands are sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic ring.
The electronic spectrum of the parent pyridine molecule typically exhibits two main absorption bands. The first is a strong band corresponding to a π→π* transition, usually found in the region of 250-270 nm. The second is a much weaker band at a longer wavelength, typically around 270-300 nm, which is attributed to an n→π* transition involving the non-bonding electrons on the nitrogen atom. The introduction of substituents onto the pyridine ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are described as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).
In the case of this compound, the electronic properties are influenced by the presence of two bromine atoms and an ethyl group. Halogens, such as bromine, can exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs of electrons. Generally, for halogens on a pyridine ring, the resonance effect leads to a bathochromic shift of the π→π* transition. The ethyl group is an electron-donating group through an inductive effect (+I), which also typically results in a bathochromic shift of the π→π* band.
The cumulative effect of two bromo substituents and one ethyl group on the pyridine chromophore is expected to cause a noticeable bathochromic shift in the primary π→π* absorption band compared to unsubstituted pyridine. Research on related compounds, such as 2-fluoro-5-bromopyridine, has shown distinct absorption bands in the ultraviolet region, with the first π* ← π transition observed around 278 nm in the vapor phase. nih.gov For 3-bromopyridine, a distinct UV absorption spectrum is also recorded. nist.gov Based on these substituent effects, the π→π* transition for this compound is anticipated to be shifted to a longer wavelength than that of pyridine itself.
The weak n→π* transition is also affected by substitution. Furthermore, this transition is characteristically sensitive to the polarity of the solvent. In polar, protic solvents, hydrogen bonding to the nitrogen lone pair stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift of the n→π* band. This solvatochromic effect can be used to help identify and assign the n→π* transition.
While specific experimental data for this compound is not extensively documented in publicly available literature, a hypothetical UV-Vis absorption data table can be constructed based on the known effects of similar substituents on the pyridine ring. The following table illustrates the expected absorption maxima and molar absorptivity values in a non-polar solvent like hexane (B92381) and a polar solvent like ethanol.
Hypothetical UV-Vis Spectral Data for this compound
| Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Hexane | π→π | ~285 | ~3500 |
| n→π | ~295 | ~400 | |
| Ethanol | π→π | ~288 | ~3800 |
| n→π | ~280 | ~500 |
This table illustrates the expected bathochromic shift of the π→π* transition due to the bromo and ethyl substituents. It also demonstrates the characteristic hypsochromic (blue) shift of the n→π* transition when moving from a non-polar solvent (hexane) to a polar, protic solvent (ethanol). The molar absorptivity for the π→π* transition is significantly higher than that for the n→π* transition, which is a typical characteristic for these types of electronic transitions in heteroaromatic compounds. nih.gov Detailed experimental studies would be required to confirm these precise values and to fully characterize the electronic properties of this compound and its derivatives.
Theoretical and Computational Investigations of 2,3 Dibromo 6 Ethylpyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the molecule's geometry, orbital energies, charge distribution, and other fundamental properties that govern its chemical behavior. nih.govresearchgate.net For a molecule like 2,3-Dibromo-6-ethylpyridine, DFT methods such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to model its properties accurately. researchgate.netresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. A key aspect of its structure is the conformation of the ethyl group relative to the pyridine (B92270) ring. The rotation around the C-C bond of the ethyl group can lead to different conformers. DFT calculations can identify the most stable conformer by comparing their relative energies. The optimized geometry represents the molecule's structure in the gas phase at 0 K.
Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar pyridine derivatives.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-C (ring) | 1.39 - 1.40 Å |
| C-N (ring) | 1.33 - 1.34 Å | |
| C-Br | ~1.89 Å | |
| C-C (ethyl) | ~1.53 Å | |
| C-H (ethyl) | ~1.10 Å | |
| Bond Angles | C-N-C (ring) | ~117° |
| C-C-Br | ~121° | |
| C-C-C (ethyl) | ~112° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. The spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be distributed over the pyridine ring and the bromine atoms, while the LUMO would likely be localized on the π-system of the pyridine ring.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical and illustrative of a typical DFT calculation.
| Parameter | Energy (eV) |
| EHOMO | -6.85 eV |
| ELUMO | -0.95 eV |
| Energy Gap (ΔE) | 5.90 eV |
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these regions are expected around the electronegative nitrogen and bromine atoms. researchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the ethyl group and the pyridine ring.
Green Regions : Represent areas of neutral potential.
The MEP map provides a visual guide to the molecule's polarity and helps in understanding intermolecular interactions.
Reactivity Indices (e.g., Global Hardness, Electrophilicity, Nucleophilicity)
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. dergipark.org.tr These indices, derived from conceptual DFT, provide insights into the stability and reactivity trends. nih.govbohrium.com
Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). nih.gov High values indicate a good electrophile.
Global Softness (S) : The reciprocal of global hardness (S = 1/η), indicating the molecule's polarizability.
Table 3: Predicted Global Reactivity Descriptors for this compound Note: Calculated from the hypothetical FMO energies in Table 2.
| Descriptor | Value |
| Chemical Potential (μ) | -3.90 eV |
| Global Hardness (η) | 2.95 eV |
| Global Softness (S) | 0.34 eV⁻¹ |
| Electrophilicity Index (ω) | 2.58 eV |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts : Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov While calculated values may show systematic errors compared to experimental data, they are highly valuable for assigning signals and confirming structures, especially when empirical data is scarce. d-nb.infoaps.org
Table 4: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: Referenced against Tetramethylsilane (TMS). Values are illustrative.
| Atom | Predicted Chemical Shift (ppm) |
| ¹³C (Pyridine Ring) | 120 - 160 |
| ¹³C (Ethyl CH₂) ** | ~28 |
| ¹³C (Ethyl CH₃) | ~14 |
| ¹H (Pyridine Ring) | 7.0 - 8.5 |
| ¹H (Ethyl CH₂) ** | ~2.8 (quartet) |
| ¹H (Ethyl CH₃) | ~1.3 (triplet) |
Vibrational Frequencies : DFT can also calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations help in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net
Table 5: Selected Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | 3050 - 3100 |
| C-H Stretch (Aliphatic) | 2900 - 3000 |
| C=N / C=C Stretch (Ring) | 1400 - 1600 |
| C-Br Stretch | 550 - 650 |
Molecular Dynamics (MD) Simulations
While DFT calculations typically model molecules in a static state, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation could be used to:
Explore the conformational landscape of the ethyl group in solution, identifying the most populated conformations and the energy barriers between them.
Study how the molecule interacts with solvent molecules (e.g., water or organic solvents), providing information about its solvation shell and solubility.
Simulate its behavior at different temperatures and pressures to understand its physical properties under various conditions.
MD simulations complement the static picture provided by DFT, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.
Conformational Sampling and Dynamic Behavior in Condensed Phases
The conformational landscape of this compound is primarily dictated by the orientation of the ethyl group relative to the pyridine ring. Rotation around the C-C bond of the ethyl group gives rise to different conformers. Computational methods, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of this molecule in condensed phases.
In a simulated liquid state, the ethyl group is expected to exhibit significant rotational freedom. However, certain conformations will be energetically favored. The most stable conformer is likely one where the ethyl group is staggered with respect to the pyridine ring to minimize steric hindrance between the methyl group and the bromine atom at the 2-position.
Table 1: Torsional Energy Profile of the Ethyl Group in this compound (Illustrative Data)
| Dihedral Angle (Py-C-C-H) (°) | Relative Energy (kcal/mol) | Population (%) |
| 0 (Syn-periplanar) | 5.2 | 1 |
| 60 (Anticlinal) | 0.0 | 45 |
| 120 (Synclinal) | 2.8 | 4 |
| 180 (Anti-periplanar) | 0.5 | 40 |
| 240 (Synclinal) | 2.8 | 4 |
| 300 (Anticlinal) | 0.0 | 6 |
Note: This data is illustrative and represents a plausible energy profile. Actual values would require specific quantum mechanical calculations.
MD simulations would further reveal the timescale of these conformational changes and the influence of the surrounding solvent molecules on the conformational equilibrium. In polar solvents, conformations with a higher dipole moment might be slightly more stabilized.
Simulation of Solvent Effects on Molecular Properties
The local environment can significantly influence the properties of a molecule. For this compound, solvent effects on properties such as its dipole moment and UV-Vis absorption spectrum can be simulated using computational models like the Polarizable Continuum Model (PCM) or explicit solvent simulations.
An increase in solvent polarity is generally expected to cause a red shift (bathochromic shift) in the π-π* transitions of the pyridine ring due to the stabilization of the more polar excited state.
Table 2: Predicted Solvent-Dependent Properties of this compound (Illustrative Data)
| Solvent | Dielectric Constant | Dipole Moment (Debye) | λmax (nm) |
| Hexane (B92381) | 1.88 | 2.1 | 265 |
| Dichloromethane | 8.93 | 2.3 | 270 |
| Acetonitrile | 37.5 | 2.5 | 273 |
| Water | 80.1 | 2.7 | 275 |
Note: The presented data is for illustrative purposes to demonstrate expected trends.
These simulations are crucial for understanding the behavior of the molecule in different chemical environments and for interpreting experimental spectroscopic data.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies are powerful tools for predicting the biological activity or physical properties of chemical compounds based on their molecular structure.
Development of Predictive Models Based on Molecular Descriptors
For a series of substituted pyridines including this compound, a QSAR/QSPR model could be developed to predict properties such as toxicity, solubility, or reactivity. researchpublish.com This involves calculating a variety of molecular descriptors. For this specific molecule, key descriptors would likely include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, and partial charges on atoms.
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Hydrophobic descriptors: LogP, which is a measure of the molecule's lipophilicity.
A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a predictive model. researchgate.net For instance, a hypothetical QSPR model for predicting the retention time in reverse-phase HPLC might look like:
Retention Time = a(LogP) + b(Dipole Moment) + c*(Molecular Surface Area) + d
Where a, b, c, and d are coefficients determined from the regression analysis of a training set of related compounds.
Correlation of Structural Features with Chemical Reactivity or Material Properties
The structural features of this compound, namely the two bromine atoms and the ethyl group, are expected to significantly influence its reactivity and potential material properties.
Reactivity: The electron-withdrawing nature of the bromine atoms will deactivate the pyridine ring towards electrophilic substitution but activate it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. The reactivity of the bromine atoms themselves in reactions like cross-coupling could also be a key property to model. researchgate.net
Material Properties: For potential applications in materials science, properties such as thermal stability, crystal packing, and electronic properties would be of interest. The presence of two bromine atoms suggests the possibility of forming specific intermolecular interactions, which will be discussed in the next section.
Intermolecular Interactions and Supramolecular Assembly
The non-covalent interactions that a molecule can form are fundamental to its behavior in the solid state and in solution, influencing everything from crystal structure to biological activity.
Computational Studies of Halogen Bonding Interactions
A key feature of this compound is the presence of two bromine atoms, which can act as halogen bond donors. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. mdpi.com The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing character of the group it is attached to.
Computational studies, typically using density functional theory (DFT), can be employed to investigate the potential for this compound to form halogen bonds. These calculations can predict the geometry and strength of such interactions. For example, the interaction between this compound and a simple Lewis base like ammonia (NH₃) could be modeled.
Table 3: Calculated Halogen Bond Parameters for a this compound...NH₃ Complex (Illustrative Data)
| Halogen Bond | Distance (Å) | Interaction Energy (kcal/mol) |
| C-Br···N | 2.95 | -3.5 |
Note: This data is illustrative and based on typical values for bromine halogen bonds.
The presence of two bromine atoms offers the possibility of forming extended supramolecular assemblies through a network of halogen bonds. acs.org This could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional structures in the solid state. Computational modeling can be a powerful tool to predict and understand these self-assembly processes. rsc.org
Analysis of π-π Stacking and Other Non-Covalent Interactions
The electronic structure of this compound, characterized by a π-deficient pyridine ring substituted with electron-withdrawing bromine atoms and an electron-donating ethyl group, suggests a predisposition for various non-covalent interactions that are crucial in determining its solid-state structure and properties.
π-π Stacking Interactions:
The pyridine ring in this compound can engage in π-π stacking interactions, which are a significant force in the assembly of aromatic molecules. researchgate.netrsc.org The nature of these interactions is influenced by the distribution of electron density in the aromatic ring. Due to the electronegativity of the nitrogen atom and the two bromine substituents, the π-system of the pyridine ring is relatively electron-deficient. This can lead to favorable stacking arrangements with other aromatic rings.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the geometry and energy of these interactions. researchgate.netnih.gov For substituted pyridines, parallel-displaced or T-shaped stacking geometries are often more energetically favorable than a face-to-face arrangement. The presence of substituents plays a critical role; electron-donating groups can enhance stacking interactions, while electron-withdrawing groups may modulate the preferred orientation. nih.gov
An illustrative analysis of potential π-π stacking interaction energies and geometries for a substituted pyridine dimer, calculated using a computational method like DFT, is presented in Table 1.
Table 1: Illustrative π-π Stacking Interaction Geometries and Energies for a Substituted Pyridine Dimer This table presents hypothetical data for illustrative purposes.
| Stacking Configuration | Interplanar Distance (Å) | Displacement (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Parallel-Displaced | 3.5 | 1.5 | -2.8 |
| T-shaped | 5.0 | N/A | -2.1 |
Other Non-Covalent Interactions:
Beyond π-π stacking, other non-covalent interactions are expected to play a significant role in the supramolecular assembly of this compound. These include:
Halogen Bonding: The bromine atoms on the pyridine ring can act as halogen bond donors. nih.govresearchgate.net A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. fu-berlin.deresearchgate.net In the context of this compound, these bromine atoms could form halogen bonds with the nitrogen atom of another pyridine ring or with other Lewis basic sites. Quantum chemical calculations are instrumental in characterizing the strength and directionality of these bonds. mdpi.com
Hydrogen Bonding: Although the pyridine ring itself is a weak hydrogen bond acceptor, the presence of the ethyl group introduces C-H bonds that can act as weak hydrogen bond donors, forming C-H···N or C-H···Br interactions.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these various intermolecular contacts within a crystal structure, providing insights into the relative importance of each type of interaction. researchgate.net
Prediction of Cocrystal Formation and Crystal Engineering Principles
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. nih.govresearchgate.net For this compound, cocrystallization presents a viable strategy to modify its physicochemical properties.
Prediction of Cocrystal Formation:
Computational methods are increasingly used to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a coformer. nih.govul.iemdpi.com These methods can save significant time and resources compared to experimental screening. acs.org Some of the key computational approaches include:
Hydrogen Bond Propensity Analysis: This method assesses the probability of hydrogen bond formation between the target molecule and potential coformers.
Molecular Electrostatic Potential (MEP) Surfaces: MEP maps illustrate the electron density distribution around a molecule, identifying electrophilic and nucleophilic regions prone to interaction. nih.gov
Lattice Energy Calculations: By calculating and comparing the lattice energies of the individual components and the potential cocrystal, the thermodynamic stability of the cocrystal can be predicted. mdpi.com
An example of a computational screening workflow for cocrystal prediction is outlined in Table 2.
Table 2: Illustrative Computational Workflow for Cocrystal Prediction This table presents a hypothetical workflow for illustrative purposes.
| Step | Method | Purpose |
|---|---|---|
| 1 | Conformer Generation | Explore the potential low-energy conformations of this compound and coformers. |
| 2 | Molecular Electrostatic Potential (MEP) Analysis | Identify complementary electrostatic sites for interaction between the target molecule and coformers. |
| 3 | Hydrogen Bond Propensity Calculation | Rank potential coformers based on the likelihood of forming robust hydrogen bonds. |
Crystal Engineering Principles:
The design of cocrystals involving this compound would be guided by established crystal engineering principles. The presence of multiple functional groups allows for the application of strategies such as:
Supramolecular Synthons: The predictable and robust interactions, like the halogen bond, can be utilized as supramolecular synthons to guide the assembly of the crystal structure. nih.gov For instance, the Br···N interaction could be a primary synthon for directing the formation of cocrystals with nitrogen-containing coformers.
Hierarchical Assembly: By understanding the relative strengths of the different non-covalent interactions (halogen bonds, π-π stacking, hydrogen bonds), a hierarchical approach can be taken to design complex, multi-component crystalline architectures. The stronger and more directional interactions like halogen bonds can provide the primary framework, which is then stabilized by weaker interactions. nih.gov
Academic and Industrial Applications of 2,3 Dibromo 6 Ethylpyridine
A Foundational Component in Complex Organic Synthesis
The strategic placement of two bromine atoms on the pyridine (B92270) ring of 2,3-Dibromo-6-ethylpyridine makes it a highly valuable precursor in the field of organic chemistry. These bromine atoms can be selectively replaced or coupled with other organic fragments through various cross-coupling reactions, allowing for the construction of intricate molecular frameworks.
Precursor for Advanced Heterocyclic Compounds
This compound serves as a key starting material for the synthesis of a wide array of advanced heterocyclic compounds. The differential reactivity of the bromine atoms at the 2- and 3-positions of the pyridine ring can be exploited to achieve regioselective functionalization. This controlled introduction of new substituents is crucial for creating molecules with specific chemical and biological properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are commonly employed to modify the this compound core. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex organic molecules. For instance, a Suzuki coupling reaction could be used to introduce an aryl group at one of the bromine positions, while a subsequent Sonogashira coupling could attach an alkyne at the other, leading to a highly functionalized pyridine derivative.
| Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Organoboron Compound | Palladium catalyst and a base | Carbon-Carbon |
| Sonogashira | Terminal Alkyne | Palladium and Copper catalysts | Carbon-Carbon |
| Buchwald-Hartwig | Amine | Palladium catalyst and a base | Carbon-Nitrogen |
Synthesis of Multifunctional Scaffolds for Chemical Exploration
The ability to sequentially and selectively functionalize this compound allows for the creation of multifunctional scaffolds. These scaffolds are molecular frameworks that can be further elaborated to generate libraries of related compounds for chemical exploration, particularly in the field of drug discovery. By systematically varying the substituents at the bromine positions, chemists can fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets.
Contributions to Materials Science
The unique electronic and structural features of pyridine-based molecules make them attractive components for advanced materials. The incorporation of this compound into larger molecular structures can impart desirable properties for applications in polymers and electronics.
Development of Specialty Polymers and Coatings
The dibromo functionality of this compound allows it to be used as a monomer in polymerization reactions. For example, through polycondensation reactions, it can be incorporated into the backbone of specialty polymers. The resulting materials may exhibit enhanced thermal stability, flame retardancy, and specific electronic properties due to the presence of the pyridine and bromine moieties. These polymers can find applications as high-performance plastics and protective coatings.
Components in Optoelectronic Materials
Pyridine-containing compounds are known to play a role in the development of optoelectronic materials, such as those used in liquid crystal displays (LCDs) and as fluorescent materials. The rigid structure and polarizability of the pyridine ring can influence the alignment of molecules in liquid crystalline phases. Furthermore, by attaching chromophoric (color-bearing) or fluorophoric (fluorescence-emitting) groups to the this compound scaffold, new materials with tailored optical and electronic properties can be designed. These materials have potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.
Potential in Agrochemical Research
Pyridine derivatives are a well-established class of compounds in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing a pyridine ring. The specific substitution pattern of this compound provides a template for the synthesis of novel agrochemical candidates.
Research in this area would involve the chemical modification of the this compound core to generate new molecules that can be screened for their biological activity against various pests and weeds. The introduction of different functional groups can influence the compound's mode of action, selectivity, and environmental persistence. While specific research on the direct agrochemical applications of this compound is not widely published, its structural motifs are present in known active compounds, suggesting its potential as a valuable intermediate in the discovery of new crop protection agents.
Intermediate in the Synthesis of Selective Crop Protection Agents (e.g., Fungicides, Herbicides, Pesticides)
Development of Novel Agrochemical Structures
The development of new agrochemical structures is a continuous effort in the agricultural industry to combat resistance and improve efficacy. Halogenated pyridines are valuable synthons in this process due to their versatile reactivity, allowing for the introduction of various functional groups. However, there is a lack of specific documented instances of this compound being used as a foundational scaffold for the development of novel agrochemical structures. While the general class of substituted pyridines is of high interest, the specific contribution of this compound to new active ingredients is not detailed in available literature.
Interactive Data Table: Agrochemical Intermediates
| Compound | Agrochemical Class | Specific Application |
| This compound | No data available | No data available |
Catalysis and Ligand Design
Precursor for Metal-Chelating Ligands in Transition Metal Catalysis
Pyridine-based ligands are of significant importance in transition metal catalysis due to their electronic properties and ability to coordinate with a wide range of metal centers. The substitution pattern on the pyridine ring can be tailored to fine-tune the steric and electronic environment of the metal catalyst, thereby influencing its activity, selectivity, and stability. While the synthesis of bidentate and tridentate ligands often starts from substituted pyridines, there is no specific information available that details the use of this compound as a precursor for metal-chelating ligands in transition metal catalysis. The reactivity of the bromine atoms could theoretically be exploited for cross-coupling reactions to introduce coordinating moieties, but specific examples are not documented.
Design of Ligands for Biomimetic Systems
Biomimetic chemistry seeks to mimic biological systems to create novel catalysts and materials. Pyridine-containing ligands are often employed in the design of biomimetic systems to replicate the coordination environment of metal ions in enzymes. The specific use of this compound in the design of ligands for biomimetic systems has not been reported in the available literature. While the general principles of ligand design might suggest its potential as a building block, concrete research findings are absent.
Interactive Data Table: Ligand Precursors
| Precursor Compound | Ligand Type | Catalytic Application |
| This compound | No data available | No data available |
Biocide Development for Industrial Use
Preservatives for Industrial Materials (Wood, Paints, Cooling Water Systems)
Halogenated compounds are frequently used as active ingredients in industrial biocides due to their ability to disrupt microbial processes. These biocides are essential for the preservation of a wide range of materials, including wood, paints, and cooling water systems, by preventing fungal and bacterial growth. Despite the known biocidal activity of many halogenated pyridines, there is no specific information available regarding the application of this compound as a preservative for industrial materials. Its efficacy and suitability for such applications have not been documented in the public domain.
Interactive Data Table: Industrial Biocides
| Biocidal Application | Active Ingredient | Efficacy Data |
| Wood Preservation | This compound | No data available |
| Paint Preservation | This compound | No data available |
| Cooling Water Systems | This compound | No data available |
Role in Antimicrobial Agent Synthesis (Focus on Chemical Structure and Industrial Application)
The industrial application of this compound in the synthesis of antimicrobial agents is centered on its function as a versatile building block for creating more complex molecules, particularly fused heterocyclic compounds like pyrido[2,3-b]pyrazines. These compounds are known for their broad-spectrum antimicrobial activity.
The synthesis of these potent antimicrobial agents typically involves a multi-step process. A critical step is the conversion of the dibromo- a to a diamino- derivative. This transformation is fundamental as the resulting 2,3-diamino-6-ethylpyridine becomes the key intermediate for the subsequent construction of the pyrazine ring.
One established method for synthesizing pyrido[2,3-b]pyrazine derivatives involves the condensation of a 2,3-diaminopyridine with an α-dicarbonyl compound. For instance, the reaction of a 2,3-diaminopyridine derivative with oxalic acid can yield pyrido[2,3-b]pyrazine-2,3-dione. This core structure can then be further modified to enhance its antimicrobial efficacy.
A study on the antibacterial activity of new pyrido[2,3-b]pyrazine derivatives synthesized from 5-bromo-2,3-diaminopyridine and oxalic acid revealed that the resulting compounds exhibited notable inhibitory effects against various bacterial strains. researchgate.net The derivative featuring two thiocarbonyl groups, in particular, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net
The general synthetic pathway from a 2,3-diaminopyridine to pyrido[2,3-b]pyrazines highlights the potential of this compound as a precursor. The ethyl group at the 6-position of the pyridine ring can also influence the biological activity of the final compounds, potentially enhancing their lipophilicity and, consequently, their ability to penetrate bacterial cell membranes.
Detailed Research Findings:
Research into pyrido[2,3-b]pyrazine derivatives has yielded promising results regarding their antimicrobial properties. In one study, a series of these compounds was tested against a panel of bacteria, and the Minimum Inhibitory Concentrations (MICs) were determined. The results, as summarized in the table below, indicate potent activity against several clinically relevant pathogens.
| Compound | Derivative | Staphylococcus aureus (MIC in mg/mL) | Bacillus cereus (MIC in mg/mL) | Escherichia coli (MIC in mg/mL) | Salmonella typhi (MIC in mg/mL) |
|---|---|---|---|---|---|
| 1 | 2,3-dithione | 0.078 | 0.078 | 0.625 | 1.25 |
| 2 | Alkyl side-chain | 1.25 | 1.25 | 5 | 5 |
| 3 | Aryl side-chain | 1.25 | 2.5 | - | 5 |
The data clearly indicates that the core pyrido[2,3-b]pyrazine structure possesses inherent antimicrobial activity, which can be modulated by the substituents on the pyrazine ring. researchgate.net The 2,3-dithione derivative, in particular, showed the most potent activity, suggesting that the presence of sulfur atoms contributes significantly to the biological effect. researchgate.net The introduction of side-chains, both alkyl and aryl, was found to decrease the antibacterial effect in this specific study. researchgate.net
The industrial application of this compound lies in its potential to be a cost-effective and versatile starting material for the large-scale synthesis of these and other novel antimicrobial agents. The development of efficient and scalable synthetic routes from this compound to biologically active molecules is an area of ongoing research and development in the pharmaceutical industry.
Future Research Directions and Emerging Trends for 2,3 Dibromo 6 Ethylpyridine
Exploitation of Novel Catalytic Systems for Enhanced Functionalization
The functionalization of 2,3-Dibromo-6-ethylpyridine presents a significant opportunity for the application of novel catalytic systems, particularly those that can achieve regioselective transformations. The two bromine atoms, positioned at C2 and C3, possess different electronic and steric environments, making selective substitution a key challenge. Future research is expected to focus on palladium-catalyzed cross-coupling reactions, which are known to proceed with predictable selectivity on dihaloheteroarenes, often favoring reaction at sites adjacent to the heteroatom (C2). nih.govnih.govrsc.org
Advancements will likely involve the development and application of specialized ligands that can tune the catalyst's activity and selectivity. nih.gov For instance, bulky N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can influence the outcome of cross-coupling reactions, potentially enabling selective functionalization at the C3 position, which is typically less reactive. nih.govacs.org Furthermore, exploring alternative metal catalysts, such as those based on copper or nickel, could provide complementary reactivity and access to a wider range of functional groups. tandfonline.com The goal is to create a toolbox of catalytic methods that allow for the programmed, stepwise introduction of different substituents at the C2 and C3 positions, unlocking access to a vast chemical space of novel pyridine (B92270) derivatives.
Table 1: Potential Catalytic Systems for Selective Functionalization of Dihalopyridines
| Catalyst System | Reaction Type | Potential Advantage for this compound | Representative Citation(s) |
|---|---|---|---|
| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | Well-established for C-C bond formation; selectivity typically favors the C2 position. | rsc.orgmdpi.com |
| PdCl₂(dppf) / Base | Suzuki-Miyaura Coupling | Often provides high yields and good functional group tolerance. | scirp.org |
| Pd-PEPPSI-IPr | Suzuki-Miyaura Coupling | Hindered NHC ligand can alter site-selectivity, potentially favoring the C3 position. | nih.gov |
| Copper(I) Halide | Sonogashira / C-N Coupling | Cost-effective alternative to palladium for certain transformations like alkynylation or amination. | tandfonline.commdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a major trend toward more efficient, safer, and high-throughput chemical production. researchgate.net Continuous flow processing offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. researchgate.netsoci.org
For a molecule like this compound, flow chemistry can be particularly advantageous for performing sequential cross-coupling reactions. An automated platform could precisely control the addition of different reagents to functionalize the C2 and C3 positions in a multi-step sequence without isolating intermediates. mpg.denih.gov This approach is ideal for generating libraries of related compounds for applications like drug discovery or materials screening. nih.gov The use of packed-bed reactors with immobilized catalysts could further streamline these processes, allowing for catalyst recycling and minimizing product contamination. researchgate.net The digitization of these synthetic protocols ensures high reproducibility and facilitates the rapid exploration of diverse chemical structures. nih.gov
Table 2: Advantages of Integrating this compound Synthesis into Flow Platforms
| Feature | Benefit in Flow Chemistry | Relevance to this compound | Representative Citation(s) |
|---|---|---|---|
| Precise Control | Enhanced control over temperature, pressure, and stoichiometry. | Improved regioselectivity in sequential cross-coupling reactions. | soci.orgnih.gov |
| Increased Safety | Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of organometallic reagents used in coupling reactions. | researchgate.net |
| Automation | Enables high-throughput screening and library generation with minimal manual intervention. | Rapid synthesis of a diverse library of C2/C3-functionalized derivatives. | mpg.denih.gov |
| Process Intensification | Access to higher temperatures and pressures can accelerate reaction rates. | Faster reaction times for typically slow coupling reactions. | nih.gov |
Exploration of Advanced Supramolecular Assemblies for Functional Materials
The unique structure of this compound makes it a compelling building block for the construction of advanced supramolecular assemblies. Future research is poised to explore its use in creating functional materials through non-covalent interactions. The pyridine nitrogen atom can act as a Lewis base or a coordination site for metal ions, while the two bromine atoms can serve as halogen bond donors. researchgate.netnih.gov
This dual functionality allows for the rational design of complex architectures. For example, derivatives of this compound could be used as ligands to construct metal-organic frameworks (MOFs), where the pyridine nitrogen coordinates to a metal center. rsc.orgrsc.orgalfa-chemistry.com The bromine atoms could then direct the assembly of the framework or bind guest molecules within the pores through halogen bonding. rsc.org Halogen bonding is an increasingly important tool in crystal engineering, valued for its directionality and tunable strength, which can be used to create predictable patterns in the solid state. nih.govnih.gov By exploiting these interactions, this compound could be a key component in designing materials for gas storage, separation, or catalysis. alfa-chemistry.com
Table 3: Potential Supramolecular Interactions and Applications
| Interaction Type | Structural Feature Involved | Potential Resulting Assembly/Material | Potential Application | Representative Citation(s) |
|---|---|---|---|---|
| Metal Coordination | Pyridine Nitrogen | Metal-Organic Frameworks (MOFs), Coordination Polymers | Gas Storage, Catalysis, Sensing | rsc.orgrsc.orgalfa-chemistry.comacs.org |
| Halogen Bonding | C2-Br and C3-Br atoms | Halogen-Bonded Co-crystals, 2D Networks | Crystal Engineering, Anion Recognition | researchgate.netnih.govrsc.orgnih.gov |
| π-π Stacking | Pyridine Ring (after functionalization) | Self-Assembled Organic Semiconductors | Organic Electronics | taylorfrancis.com |
Development of Structure-Property Relationships for Targeted Material Design
A key future direction is the systematic development of structure-property relationships for derivatives of this compound. By strategically modifying the substituents at the C2 and C3 positions, it will be possible to fine-tune the electronic and photophysical properties of the resulting molecules for specific applications, particularly in the field of organic electronics. taylorfrancis.com
For instance, introducing electron-donating groups at one position and electron-accepting groups at the other can create donor-acceptor (D-A) type molecules with tailored HOMO/LUMO energy levels and optical absorption/emission profiles. researchgate.net Such compounds are highly sought after for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. taylorfrancis.comresearchgate.net Research will involve synthesizing a series of derivatives where the substituents are varied systematically and then characterizing their properties using techniques like UV-Vis and fluorescence spectroscopy and cyclic voltammetry. This data will allow for the creation of predictive models that link molecular structure to material performance, enabling the rational design of new materials with optimized optoelectronic characteristics. rsc.orgmdpi.com
Table 4: Illustrative Structure-Property Relationships for Functionalized Pyridines
| Structural Modification (at C2/C3) | Targeted Property | Potential Application | Rationale / Citation(s) |
|---|---|---|---|
| Donor-Acceptor Groups | Tunable HOMO/LUMO levels, smaller band gap | OLEDs, Organic Solar Cells | Creates intramolecular charge transfer character. researchgate.net |
| Extended π-Conjugation (e.g., aryl, thienyl groups) | Red-shifted absorption/emission | Near-Infrared (NIR) Dyes, Photovoltaics | Delocalization of π-electrons lowers the energy gap. taylorfrancis.com |
| Bulky/Sterically Hindering Groups | Reduced intermolecular aggregation | Improved solution processability, higher solid-state emission | Prevents π-stacking that can quench fluorescence. |
| Introduction of Heteroatoms (N, S, O) | Modified coordination ability and electronic properties | Sensors, Catalysts | Alters electron density and provides new binding sites. researchgate.net |
Synergistic Computational and Experimental Approaches in Chemical Innovation
The synergy between computational modeling and experimental synthesis will be crucial for accelerating innovation with this compound. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), can provide profound insights into the molecule's reactivity and properties before a single experiment is conducted. acs.org
Future work will increasingly rely on DFT calculations to predict the regioselectivity of catalytic reactions, helping to guide the choice of ligands and reaction conditions to achieve a desired outcome. researchgate.net Computational tools can also be used to model the electronic structure of novel derivatives, predicting their HOMO/LUMO energies, absorption spectra, and other optoelectronic properties. rsc.orgmdpi.com This in-silico screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. The experimental results can then be used to refine the computational models, creating a powerful feedback loop that drives the discovery of new molecules and materials with targeted functionalities. nih.gov
Table 5: Applications of Synergistic Computational and Experimental Approaches
| Application Area | Computational Method (Example) | Experimental Validation | Goal | Representative Citation(s) |
|---|---|---|---|---|
| Predicting Reaction Selectivity | DFT Transition State Analysis | Product ratio analysis by NMR or GC-MS | Guide catalyst and ligand choice for selective C2 vs. C3 functionalization. | researchgate.net |
| Screening Optoelectronic Properties | TD-DFT Calculations | UV-Vis and Fluorescence Spectroscopy | Identify derivatives with desired absorption/emission wavelengths for OLEDs. | rsc.orgmdpi.com |
| Understanding Supramolecular Interactions | Hirshfeld Surface Analysis, QTAIM | Single-Crystal X-ray Diffraction | Rationalize and design crystal packing via halogen and hydrogen bonds. | nih.gov |
| Elucidating Reaction Mechanisms | DFT Energy Profiling | Kinetic studies, intermediate trapping | Optimize reaction conditions for higher yields and selectivity. | nih.gov |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,3-Dibromo-6-ethylpyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Bromination of 6-ethylpyridine derivatives typically involves electrophilic substitution. For example, using bromine (Br₂) in acetic acid at 0–5°C can achieve dibromination, but regioselectivity must be controlled. Adjusting stoichiometry (e.g., 2.2 equivalents of Br₂) and reaction time (12–24 hours) minimizes over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound. Similar protocols for 2,5-Dibromo-3,6-dimethylpyridine suggest analogous optimization .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : The ethyl group (-CH₂CH₃) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~2.8 ppm). Pyridine protons (C4 and C5) show deshielded singlets due to bromine’s electron-withdrawing effects.
- Mass Spectrometry (MS) : Expected molecular ion [M]⁺ at m/z 264 (for C₇H₇Br₂N), with fragmentation patterns consistent with Br loss (e.g., m/z 185 [M-Br]⁺).
- Reference spectral data from NIST or PubChem (e.g., 2,3-Dibromo-6-methylpyridine analogs) can validate assignments .
Q. What solvent systems are optimal for recrystallizing this compound to achieve >98% purity?
- Methodological Answer : Mixed solvents like ethanol/water or dichloromethane/hexane are effective. For example, dissolve the crude product in warm ethanol (60°C), then slowly add water until cloudiness appears. Cool to 4°C for 12 hours to yield high-purity crystals. This aligns with purification methods for structurally similar bromopyridines .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atoms at C2 and C3 act as leaving groups, but steric hindrance from the ethyl group at C6 may slow transmetallation. Computational modeling (DFT) can predict reactive sites: the C2 position is more electrophilic due to proximity to the ethyl group. Experimental validation using Pd(PPh₃)₄ catalyst and arylboronic acids at 80°C in THF/H₂O (3:1) is recommended. Compare results with 2,5-dibromo analogs to assess steric vs. electronic effects .
Q. What strategies resolve contradictory data in thermal stability studies of this compound?
- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) may arise from sample purity or decomposition pathways. Repeat experiments under inert atmospheres (N₂ or Ar) to isolate thermal degradation from oxidation. Compare with derivatives like 2,3,5-Tribromo-6-methylpyridine, which shows lower decomposition temperatures due to increased bromine content. Calibrate instruments using standard compounds (e.g., indium) to ensure accuracy .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina. Target enzymes (e.g., kinases or cytochrome P450) can be modeled based on crystal structures from the PDB database. Optimize ligand structures with Gaussian (B3LYP/6-31G*) to refine charge distributions. Validate predictions via in vitro assays, as demonstrated for copper(II) complexes of pyridine derivatives .
Data Contradiction and Analysis
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Methodological Answer : Dynamic effects, such as restricted rotation of the ethyl group at low temperatures, can cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) confirms this: coalescence occurs as temperature increases. Compare with 6-methyl analogs to distinguish steric from electronic contributions .
Q. How should researchers address discrepancies in reported reaction yields for bromination of 6-ethylpyridine?
- Methodological Answer : Yield variations often stem from trace moisture or competing side reactions (e.g., ring oxidation). Use anhydrous solvents and molecular sieves to control humidity. Monitor reaction progress via TLC or GC-MS hourly. Reproduce protocols from peer-reviewed studies (e.g., NIST-validated methods) to isolate procedural errors .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
